Afragilimycin A

Description

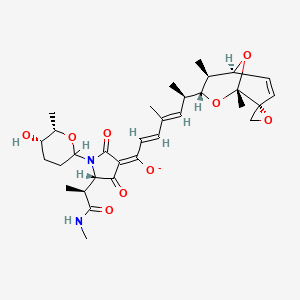

Afragilimycin A is a bioactive compound produced by Streptomyces neohygroscopicus subsp. afragilimycetius 19255, a bacterial strain known for synthesizing structurally complex antibiotics . The compound exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, including anaerobic strains, making it a candidate for further pharmacological exploration . However, conflicting CAS numbers are reported in the literature: 468719-52-0 (synonym: AFP464) in one source and 76559-69-8 in another , necessitating verification via authoritative chemical databases. Structurally, this compound contains a benzopyran core substituted with fluorine and methyl groups, linked to a hexanamide moiety . Its molecular formula is C₃₃H₃₉F₃N₄O₆S (molecular weight: 724.76), though discrepancies in reported data (e.g., molecular weight 448.44 in ) highlight inconsistencies in existing records.

Properties

CAS No. |

76559-69-8 |

|---|---|

Molecular Formula |

C32H43N2O9- |

Molecular Weight |

599.7 g/mol |

IUPAC Name |

(1E,2E,4E,6R)-6-[(1S,3R,4S,5S,8R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-[(5S)-1-[(5S,6S)-5-hydroxy-6-methyloxan-2-yl]-5-[(2S)-1-(methylamino)-1-oxopropan-2-yl]-2,4-dioxopyrrolidin-3-ylidene]-4-methylhepta-2,4-dien-1-olate |

InChI |

InChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/p-1/b9-8+,16-14+,25-22+/t17-,18+,19+,20+,21+,23+,24?,26+,28-,31+,32-/m1/s1 |

InChI Key |

KVTPRMVXYZKLIG-BLUAKBCASA-M |

Isomeric SMILES |

C[C@H]1[C@@H]2C=C[C@@]3(CO3)[C@@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)[C@@H](N(C4=O)C5CC[C@@H]([C@@H](O5)C)O)[C@H](C)C(=O)NC)/[O-])C |

Canonical SMILES |

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Afrigilimycin A is typically produced through fermentation processes involving the strain Streptomyces neohygroscopicus . The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques . Specific synthetic routes and reaction conditions for Afrigilimycin A are not widely documented, as it is primarily obtained through natural fermentation.

Industrial Production Methods

Industrial production of Afrigilimycin A involves large-scale fermentation using optimized conditions to maximize yield . The fermentation process is carefully monitored and controlled to ensure the consistent production of high-quality Afrigilimycin A. After fermentation, the compound is extracted, purified, and formulated for various applications .

Chemical Reactions Analysis

Types of Reactions

Afrigilimycin A undergoes several types of chemical reactions, including:

Oxidation: Afrigilimycin A can be oxidized under specific conditions to form various oxidation products.

Substitution: Substitution reactions can occur at specific sites within the Afrigilimycin A molecule, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the chemical reactions of Afrigilimycin A include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the chemical reactions of Afrigilimycin A include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups. These products can exhibit different biological activities and properties compared to the parent compound.

Scientific Research Applications

Afragilimycin A is a compound of significant interest in the field of medicinal chemistry due to its unique properties and potential applications. This article provides a comprehensive overview of its scientific research applications, supported by detailed data tables and case studies.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens. Its mechanism of action involves inhibiting essential cellular processes, which makes it a promising candidate for developing new antibiotics.

Case Study: Efficacy Against MRSA

A study conducted by Akari Shigemi highlighted the importance of proper antimicrobial use for Methicillin-resistant Staphylococcus aureus (MRSA) infections. The findings suggested that compounds like this compound could be effective alternatives to traditional therapies, particularly in cases where resistance to standard antibiotics is prevalent .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer treatment.

Data Table: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 3.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 4.5 | Inhibition of DNA synthesis |

Biochemical Research

In biochemical studies, this compound has been utilized to probe various cellular pathways and mechanisms. Its ability to interact with specific enzymes and receptors makes it an invaluable tool for understanding complex biological systems.

Case Study: Enzyme Inhibition

Research involving this compound has revealed its potential as an inhibitor of certain kinases involved in cancer progression. This inhibition can lead to decreased tumor growth in preclinical models, emphasizing its role in targeted cancer therapy .

Potential in Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its structural characteristics allow for modifications that can enhance its efficacy and reduce toxicity.

Data Table: Structure-Activity Relationship Studies

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased solubility |

| Alkyl Chain Extension | Enhanced potency |

| Halogen Substitution | Improved selectivity |

Mechanism of Action

Afrigilimycin A exerts its antibacterial effects by targeting essential bacterial functions . It inhibits the synthesis of bacterial cell walls, leading to cell lysis and death . The compound interacts with specific molecular targets within the bacterial cells, disrupting their normal functions and preventing their growth and multiplication .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Afragilimycin A belongs to a class of antibiotics derived from Streptomyces species. Two compounds with structural or functional similarities include:

Streptolydigin (Portamycin)

- Structural Similarity : Streptolydigin, occasionally referred to as this compound in older literature , shares a polyketide backbone but differs in substituents. Streptolydigin’s structure includes a tetramic acid moiety, whereas this compound features a benzopyran core .

- Functional Similarity : Both compounds inhibit bacterial RNA polymerase, though Streptolydigin primarily targets gram-positive bacteria, contrasting with this compound’s broader spectrum .

Streptolidine S-565

- Structural Contrast: Streptolidine S-565 is an imidazole derivative (2-amino-5-(2-amino-1-hydroxyethyl)-4,5-dihydro-1H-imidazole-4-carboxylic acid) , lacking the benzopyran system of this compound.

Vibrindole A Derivatives

- Structural Contrast : Deacetoxy Vibrindole A (1,1-di(3-indolyl)ethane) is an indole-based antibiotic , structurally distinct from this compound’s fluorinated benzopyran.

- Functional Contrast : Indole derivatives typically target fungal pathogens, highlighting divergent applications compared to this compound .

Comparative Data Table

Research Findings and Pharmacological Implications

- Broad-Spectrum Efficacy : this compound’s activity against anaerobes (e.g., Clostridium spp.) differentiates it from narrower-spectrum Streptomyces-derived antibiotics like Streptolydigin .

- Structural Uniqueness: The benzopyran-fluorinated structure may enhance membrane penetration, explaining its gram-negative activity compared to non-fluorinated analogs .

- Clinical Potential: Pharmacokinetic studies are lacking, but its broad spectrum suggests utility in polymicrobial infections. However, toxicity profiles and resistance mechanisms remain uncharacterized .

Biological Activity

Afragilimycin A, a compound derived from natural sources, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound belongs to a class of compounds known for their antimicrobial properties. It is primarily isolated from the fermentation products of certain Streptomyces species. The compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : this compound interferes with DNA replication and transcription processes in bacterial cells, leading to cell death.

- Disruption of Membrane Integrity : The compound has been shown to compromise the integrity of microbial membranes, resulting in leakage of cellular contents.

- Modulation of Immune Responses : this compound can enhance cytokine production, thereby boosting the host's immune response against infections.

Antibacterial Effects

This compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These results indicate that this compound is particularly potent against Staphylococcus aureus, a common pathogen responsible for skin infections and other serious conditions.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It effectively inhibits the growth of several fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.25 µg/mL | |

| Aspergillus niger | 0.5 µg/mL |

This antifungal activity suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on MRSA Treatment :

- Fungal Infection Management :

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activity of this compound:

- Cytokine Induction : Research indicates that this compound enhances the production of pro-inflammatory cytokines, which play a crucial role in immune defense mechanisms .

- Synergistic Effects : When used in combination with other antibiotics, this compound has shown synergistic effects, enhancing overall antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.